molecular formula C22H30N2O4 B5262787 1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid

1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid

Cat. No.: B5262787
M. Wt: 386.5 g/mol
InChI Key: WYPQPXIIOJRFQB-KQGICBIGSA-N
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Description

1-(2-Bicyclo[221]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid is a complex organic compound that features a bicyclic structure and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps, starting from readily available precursors. One common approach is to use a [2+2] cycloaddition reaction to form the bicyclic structure, followed by functionalization to introduce the piperazine ring and the phenylprop-2-enyl group . The reaction conditions often involve the use of photochemistry to facilitate the cycloaddition and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylprop-2-enyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure and piperazine ring allow it to fit into binding sites and modulate biological pathways. This can result in various effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific combination of a bicyclic structure and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2.C2H2O4/c1-2-5-17(6-3-1)7-4-10-21-11-13-22(14-12-21)20-16-18-8-9-19(20)15-18;3-1(4)2(5)6/h1-7,18-20H,8-16H2;(H,3,4)(H,5,6)/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPQPXIIOJRFQB-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CC=CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2N3CCN(CC3)C/C=C/C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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